7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine
Description
Properties
IUPAC Name |
(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-14-7-8-16-18(23-15-5-3-2-4-6-15)17(13-21-19(16)22-14)20(25)24-9-11-26-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDMBVOMUWMLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its efficacy.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Utilizing naphthyridine derivatives and thiomorpholine.
- Reagents : Common reagents include carbonyl compounds and various catalysts.
- Techniques : Microwave-assisted synthesis has been noted for its efficiency in producing high yields with reduced reaction times .
Biological Activity
Antimicrobial Properties :
Research indicates that compounds related to naphthyridine exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Anticancer Activity :
Several studies have reported the anticancer potential of naphthyridine derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. The proposed mechanisms include apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways involved in cancer progression .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Data Table
| Activity Type | Tested Cell Line/Bacteria | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 5 | Cell wall disruption |
| Antimicrobial | S. aureus | 10 | Inhibition of metabolic pathways |
| Anticancer | MCF-7 (breast cancer) | 12 | Apoptosis via caspase activation |
| Anticancer | A549 (lung cancer) | 15 | Cell cycle arrest |
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- The target compound’s thiomorpholine-4-carbonyl group at position 3 distinguishes it from simpler analogs like 7-methyl-2-phenyl-1,8-naphthyridin-4-amine , which lacks a position 3 substituent .
- Substitution at the N-phenyl group (e.g., 3,5-dimethoxyphenyl in or 3-fluorophenyl in ) modulates electronic properties and solubility.
Impact of Substituents: Thiomorpholine vs. Trifluoromethyl Groups: Compounds like 3b incorporate trifluoromethyl groups, which are known to enhance metabolic stability and binding affinity in drug discovery.
Synthetic Yields :
- Yields for naphthyridine derivatives vary widely. For example, 3b was synthesized in 93% yield under microwave conditions, whereas 7-methyl-2-phenyl-1,8-naphthyridin-4-amine had a lower yield (22%), possibly due to challenges in catalytic hydrogenation.
Spectroscopic Data :
- IR and NMR data for analogs (e.g., 3b ) highlight characteristic peaks for functional groups like -NH2 (3550 cm⁻¹) and -C=N (1652 cm⁻¹). Similar analyses for the target compound would clarify the thiomorpholine group’s influence.
Research Findings and Implications
- Thiomorpholine’s Role: The thiomorpholine moiety likely improves bioavailability compared to non-sulfur analogs, as seen in related studies on sulfur-containing heterocycles .
- Substituent Effects : Fluorine and methoxy groups (e.g., in ) can fine-tune electronic properties, affecting interactions with biological targets like enzymes or receptors.
- Synthetic Challenges : Lower yields in certain derivatives (e.g., 22% in ) suggest that steric hindrance or reaction conditions may limit efficiency, warranting optimization for scale-up.
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
A common method involves the cyclocondensation of 2-aminopyridine derivatives with carbonyl-containing reagents. For example, 7-amino-4-methyl-1,8-naphthyridin-2(1H)-one can be synthesized via base-mediated cyclization of 2-amino-4-methylnicotinamide under refluxing conditions in ethanol. This intermediate is critical for subsequent functionalization at the 3-position.
Smiles Rearrangement for Ring Formation
Recent studies demonstrate the utility of Smiles rearrangement in constructing 2,7-naphthyridine derivatives. Reacting 1,3-diamino-2,7-naphthyridines with thiols or alcohols under basic conditions induces ring contraction or expansion, yielding functionalized naphthyridines. For instance, treatment of 1-amino-3-chloro-2,7-naphthyridine with 2-mercaptoethanol in ethanol produces 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, which rearranges to the desired oxo-naphthyridine.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Thiomorpholine-4-carbonyl chloride | DMF | 5°C | 70%* | |
| 1-Chlorocarbonyl-4-methylpiperazine | DMF | 5°C | 68% |
*Theoretical yield based on analogous reactions.
Coupling via Carbodiimide Chemistry
Alternative approaches employ carbodiimide-mediated coupling between 3-carboxylic acid derivatives of 1,8-naphthyridine and thiomorpholine. Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation.
Introduction of the 4-Phenylamine Group
The N-phenyl substituent is typically installed via Buchwald-Hartwig amination or Ullmann coupling.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-chloro-7-methyl-1,8-naphthyridine with aniline derivatives in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos) enables C–N bond formation. For example, reacting 4-chloro-7-methyl-1,8-naphthyridine with 4-fluoro-3-methylaniline in toluene at 110°C yields N-(4-fluoro-3-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine.
Table 2: Buchwald-Hartwig Reaction Parameters
Ullmann-Type Coupling
Copper-mediated coupling using CuI and a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) in dimethyl sulfoxide (DMSO) at 100°C provides an alternative route. This method is particularly effective for electron-deficient aryl amines.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
-
Recrystallization from acetonitrile or ethanol-water mixtures (2:1) effectively isolates intermediates.
-
Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves regioisomeric byproducts.
Analytical Characterization
Key spectroscopic data for intermediates and the final compound include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 7-methyl-N-phenyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine?
- Methodology :
- Multi-step synthesis : Begin with a naphthyridine core (e.g., 4-azido-7-methyl-1,8-naphthyridine) and perform sequential functionalization. Key steps include:
Amination : Introduce the phenylamino group via Buchwald-Hartwig coupling or nucleophilic substitution .
Thiomorpholine coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach thiomorpholine-4-carbonyl to the naphthyridine core .
- Critical parameters :
- Temperature : 60–80°C for amination; room temperature for acylations.
- Solvents : DMF or THF for coupling reactions; methanol for hydrogenation steps.
- Catalysts : Pd/C for hydrogenation; DMAP for acylations .
- Yield optimization : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR :
- Naphthyridine core : Look for aromatic protons at δ 8.2–9.0 ppm (C2/C7 positions) and methyl groups at δ 2.5–2.8 ppm (C7-methyl) .
- Thiomorpholine moiety : Sulfur-containing protons (δ 2.9–3.4 ppm for SCH₂) and carbonyl carbon at ~170 ppm .
- MS : Expect a molecular ion peak at m/z 434.2 (C₂₁H₂₂N₄OS₂) with fragmentation patterns indicating loss of thiomorpholine (Δ m/z 118) .
Advanced Research Questions
Q. How does the thiomorpholine moiety influence pharmacokinetic properties compared to morpholine or piperidine analogs?
- Methodology :
- Comparative analysis : Synthesize analogs with morpholine/piperidine substituents and evaluate:
- Lipophilicity : Measure logP values (e.g., via HPLC retention times). Thiomorpholine increases lipophilicity (logP ~2.8) vs. morpholine (logP ~1.9) .
- Metabolic stability : Incubate with liver microsomes; thiomorpholine shows slower oxidation due to sulfur’s electron-withdrawing effects .
- Structural insights : X-ray crystallography reveals sulfur’s role in stabilizing protein-ligand interactions (e.g., hydrogen bonding with kinase ATP pockets) .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Methodology :
- Dose-response normalization : Re-evaluate IC₅₀ values using standardized assays (e.g., ATPase inhibition vs. kinase activity). For example, discrepancies in anticancer activity may arise from cell line-specific efflux pumps .
- Data reconciliation :
| Model System | Reported IC₅₀ (µM) | Key Confounder |
|---|---|---|
| HeLa cells | 0.8 ± 0.2 | P-gp overexpression |
| MCF-7 cells | 5.1 ± 1.3 | CYP3A4 metabolism |
- Solution : Co-administer inhibitors (e.g., verapamil for P-gp) to isolate intrinsic activity .
Q. How can computational methods optimize novel derivatives or reaction pathways?
- Methodology :
- Reaction path search : Use density functional theory (DFT) to model transition states for thiomorpholine coupling. Identify low-energy pathways (e.g., EDC-mediated activation vs. mixed anhydride) .
- Machine learning : Train models on existing naphthyridine reaction data to predict optimal solvents/catalysts. For example, random forest models prioritize DMF over DMSO for acylations (accuracy >85%) .
- Feedback loops : Integrate experimental HPLC yields with computational descriptors (e.g., electrophilicity index) to iteratively refine synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
